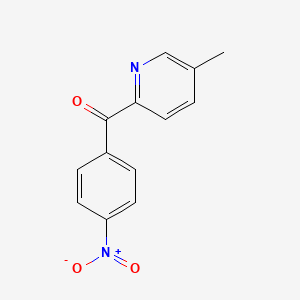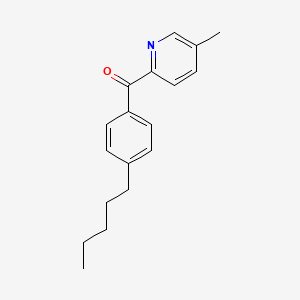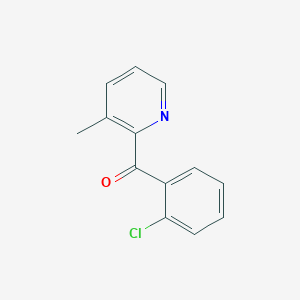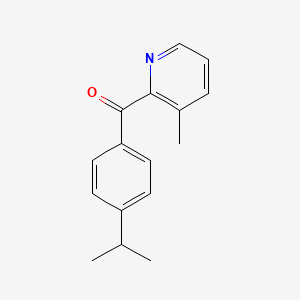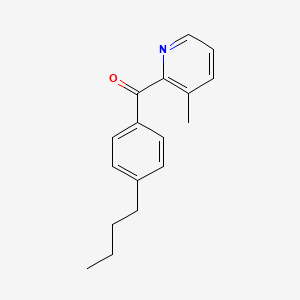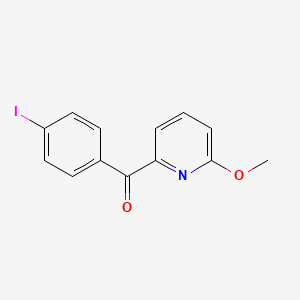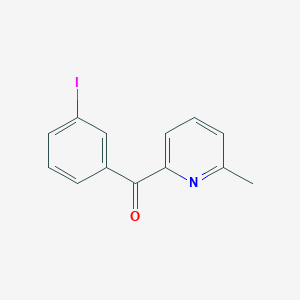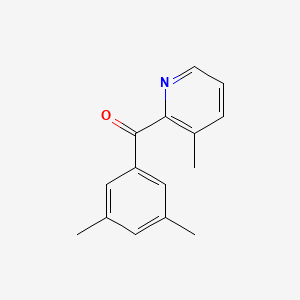
2-(3,5-二甲基苯甲酰)-3-甲基吡啶
描述
“2-(3,5-Dimethylbenzoyl)-3-methylpyridine” is a chemical compound with the molecular formula C15H15NO . It has a molecular weight of 225.29 . The IUPAC name for this compound is (3,5-dimethylphenyl)(5-methyl-2-pyridinyl)methanone .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylbenzoyl)-3-methylpyridine” consists of a pyridine ring attached to a benzoyl group. The benzoyl group is substituted with two methyl groups at the 3 and 5 positions .科研应用
铂(II)配合物中的电致发光性质
2-(3,5-二甲基苯甲酰)-3-甲基吡啶在合成电致发光的单环金(II)配合物中发挥作用。这些配合物,如含有2-(3,5-双三氟甲基苯基)-4-甲基吡啶的配合物,表现出显著的π−π堆积和Pt−Pt距离,使它们在电致发光性质研究中备受关注 (Ionkin, Marshall, & Wang, 2005)。
光敏化合物中的二聚化
研究表明,2-甲基吡啶的衍生物,包括2-(3,5-二甲基苯甲酰)-3-甲基吡啶等变体,在紫外辐射下会发生光化学二聚化。这一过程导致形成具有显著化学和物理性质的独特光二聚体 (Taylor & Kan, 1963)。
铼三羰基配合物中的C-C偶联
在有机金属化学领域,观察到2-(3,5-二甲基苯甲酰)-3-甲基吡啶参与了配体间C-C偶联反应。这些反应涉及Re(CO)3片段的去质子化和亲核攻击,对新不对称配体的合成至关重要 (Arevalo, Riera, & Pérez, 2017)。
溶剂依赖的配位聚合物
对含有3,5-二硝基-4-甲基苯甲酸和4,4'-联吡啶的Co(II)配合物的研究表明,溶剂在配位聚合物的形成中起着重要作用。2-(3,5-二甲基苯甲酰)-3-甲基吡啶衍生物的存在影响了这些聚合物的自组装和晶格结构,使其成为配位化学中的关键组分 (Pedireddi & Varughese, 2004)。
对DNA结合行为的影响
对多吡啶基钌(II)配合物的研究表明,辅助配体的变化,包括2-(3,5-二甲基苯甲酰)-3-甲基吡啶的衍生物,显著影响这些配合物的DNA结合行为和光谱性质。这在金属配合物与生物分子之间相互作用的研究中至关重要 (Xu et al., 2003)。
性质
IUPAC Name |
(3,5-dimethylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-11(2)9-13(8-10)15(17)14-12(3)5-4-6-16-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZWSMFICWBWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylbenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




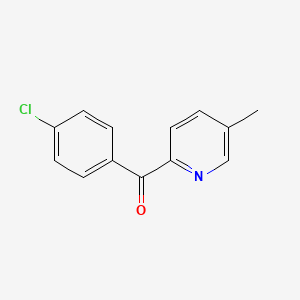
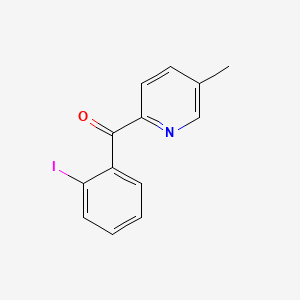
![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)
